molecular formula C22H21N2O3S2+ B098171 2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium CAS No. 16470-42-1

2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium

Cat. No.: B098171
CAS No.: 16470-42-1
M. Wt: 424.5 g/mol
InChI Key: UMIOJVMUXCGWLB-UHFFFAOYSA-N
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Description

2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium is a complex organic compound with a unique structure that combines naphthalene, thiazole, and sulfonate groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium typically involves multi-step organic reactions. The process begins with the formation of the naphthalene and thiazole rings, followed by the introduction of the phenylamino and sulfonate groups. Common reagents used in these reactions include aromatic amines, sulfur-containing compounds, and alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives. These products have diverse applications in different scientific fields .

Scientific Research Applications

2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium include other thiazolium salts, naphthalene derivatives, and sulfonate-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

16470-42-1

Molecular Formula

C22H21N2O3S2+

Molecular Weight

424.5 g/mol

IUPAC Name

3-[2-(2-anilinoethenyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C22H20N2O3S2/c25-29(26,27)16-6-15-24-21(13-14-23-18-8-2-1-3-9-18)28-20-12-11-17-7-4-5-10-19(17)22(20)24/h1-5,7-14H,6,15-16H2,(H,25,26,27)

InChI Key

UMIOJVMUXCGWLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-]

16470-42-1

Origin of Product

United States

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